rac 5-Carboxy Desisopropyl Tolterodine-d6
Description
Origin and Significance as a Key Metabolite of Tolterodine (B1663597) in Drug Disposition Studies
Tolterodine is a medication primarily used to treat overactive bladder. fda.gov Following administration, it undergoes extensive metabolism in the body. nih.gov One of the main metabolic pathways involves the oxidation of the 5-methyl group, which leads to the formation of a 5-hydroxymethyl metabolite and subsequently, the 5-carboxylic acid metabolite. nih.gov Another metabolic route is the dealkylation of the nitrogen atom. The 5-hydroxymethyl derivative is a major and pharmacologically active metabolite that significantly contributes to the therapeutic effect of tolterodine. drugbank.com
The compound rac 5-Carboxy Desisopropyl Tolterodine is a metabolite of tolterodine. Specifically, it is a desisopropyl derivative, meaning it has lost an isopropyl group, and has a carboxylic acid group at the 5-position. The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of its enantiomers.
The Pivotal Role of Deuterated Analogues in Contemporary Pharmaceutical Research and Development
Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), have become indispensable in pharmaceutical research. This seemingly minor structural change—the addition of a neutron—can significantly alter a molecule's properties. nih.gov One of the most notable effects is the kinetic isotope effect, which can slow down the rate of metabolic reactions at the site of deuteration. acs.org
This property has several important applications in drug development:
Enhanced Metabolic Stability: By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, the breakdown of a drug can be slowed, potentially leading to improved pharmacokinetic profiles. nih.gov
Reduced Dosing and Improved Safety: A more stable drug may require less frequent dosing and can sometimes lead to a better safety profile by reducing the formation of unwanted metabolites. nih.gov
Internal Standards in Bioanalysis: Deuterated analogues are widely used as internal standards in quantitative bioanalysis, particularly in mass spectrometry. Their similar chemical behavior to the non-deuterated analyte, combined with their distinct mass, allows for more accurate and precise quantification of the drug and its metabolites in biological samples.
The use of deuteration has evolved from creating deuterated versions of existing drugs to being an integral part of novel drug discovery. nih.gov The approval of deuterated drugs like deutetrabenazine by the FDA has solidified the value of this approach in modern medicinal chemistry. nih.gov
Overview of Analytical and Preclinical Applications of rac 5-Carboxy Desisopropyl Tolterodine-d6 in Metabolite Research
The deuterated compound, this compound, is primarily utilized as a labeled internal standard in analytical and preclinical research. Its key application lies in the accurate quantification of the non-deuterated metabolite, rac 5-Carboxy Desisopropyl Tolterodine, in various biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.
In these studies, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine) containing the metabolite of interest. During analysis, typically by liquid chromatography-mass spectrometry (LC-MS), the deuterated and non-deuterated compounds co-elute but are distinguishable by their mass difference. This allows for precise quantification of the metabolite, correcting for any sample loss during preparation and analysis.
The use of such labeled standards is crucial for:
Characterizing the metabolic profile of tolterodine.
Investigating the pharmacokinetics of its metabolites.
Conducting bioequivalence studies.
Supporting toxicology assessments by ensuring accurate measurement of metabolite exposure.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H23NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3 |
InChI Key |
LXKJBTVDQUGPBU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Metabolic Biotransformation Pathways and Enzymatic Characterization Leading to Rac 5 Carboxy Desisopropyl Tolterodine D6 Formation
Detailed Analysis of the Stepwise Oxidation of Tolterodine's 5-Methyl Group to the Carboxylic Acid Moiety
The initial and most significant metabolic transformation of tolterodine (B1663597) is the oxidation of its 5-methyl group. nih.gov This process occurs in a stepwise manner, beginning with the formation of the 5-hydroxymethyl metabolite (5-HM). nih.gov This intermediate is then further oxidized to an aldehyde, which is subsequently converted to the 5-carboxylic acid metabolite. nih.gov This oxidation cascade is a critical detoxification pathway, converting the lipophilic parent drug into more polar, water-soluble compounds that can be more easily excreted. The 5-hydroxymethyl derivative is a major pharmacologically active metabolite, contributing significantly to the therapeutic effect of tolterodine. drugbank.com
The formation of the 5-hydroxymethyl metabolite is primarily catalyzed by the cytochrome P450 isoform CYP2D6. nih.gov Studies using human liver microsomes have shown a strong correlation between CYP2D6 activity and the rate of 5-HM formation. nih.gov The potent and specific inhibition of this pathway by quinidine (B1679956), a known CYP2D6 inhibitor, further substantiates the central role of this enzyme. nih.gov
Investigation of Desisopropylation Mechanisms and Contributing Enzymatic Systems
Parallel to the oxidation of the 5-methyl group, tolterodine also undergoes N-dealkylation, specifically the removal of the isopropyl group from the nitrogen atom. nih.govnih.gov This desisopropylation reaction leads to the formation of N-dealkylated tolterodine. nih.gov
The enzymatic system predominantly responsible for this desisopropylation is the cytochrome P450 3A (CYP3A) family of enzymes, with CYP3A4 being a key contributor in human liver microsomes. nih.govunivie.ac.at Research has demonstrated a very strong correlation between CYP3A activity and the formation of N-dealkylated tolterodine. nih.gov This is further supported by inhibition studies where potent CYP3A inhibitors, such as ketoconazole (B1673606) and troleandomycin, significantly reduced the formation of this metabolite. nih.gov While CYP3A4 is the primary catalyst, other isoforms like CYP2C9 and CYP2C19 can also contribute to the formation of N-dealkylated tolterodine, albeit to a lesser extent. nih.gov
The formation of rac 5-Carboxy Desisopropyl Tolterodine-d6 necessitates that both the oxidation of the 5-methyl group to a carboxylic acid and the N-desisopropylation of the amino group occur. The precise sequence of these events can vary, but ultimately results in the dual-modified metabolite.
Stereochemical Considerations in the Metabolic Formation of Racemic 5-Carboxy Desisopropyl Tolterodine Analogues
Tolterodine is a chiral compound and is marketed as the (R)-enantiomer. nih.gov The metabolic processes, however, can lead to the formation of racemic or diastereomeric mixtures of its metabolites. The "rac" designation in this compound indicates that the compound is a racemic mixture, meaning it contains equal amounts of both the (R)- and (S)-enantiomers at the chiral center.
The stereochemistry of the parent compound can influence the rate and pathway of metabolism. While the marketed form of tolterodine is the (R)-enantiomer, the formation of a racemic mixture of the 5-carboxy desisopropyl metabolite suggests that either the initial desisopropylation or subsequent oxidation steps may not be strictly stereoselective, or that racemization may occur at some point during the metabolic cascade. The absolute stereochemistry of tolterodine and its metabolites is a complex area, and the formation of racemic downstream products from an enantiomerically pure parent drug highlights the intricate nature of enzymatic biotransformations. nih.gov
Comparative Metabolic Profiling of Tolterodine and its Major Metabolites Across Different Species and In Vitro Systems
The metabolism of tolterodine exhibits notable differences across various species, a crucial consideration in preclinical drug development. labcorp.com In vivo and in vitro studies have been conducted to compare the metabolic profiles in humans, mice, rats, and dogs. nih.gov
In general, the metabolic pathways in mice and dogs show a good correlation with those observed in humans, with the primary routes being the oxidation of the 5-methyl group and N-dealkylation. nih.gov In these species, the 5-hydroxymethyl metabolite and the subsequent 5-carboxylic acid metabolite are major products. nih.gov
Rats, however, display a more extensive and markedly different metabolite pattern. nih.gov In addition to the two main pathways, rat liver microsomes also produce metabolites hydroxylated on the unsubstituted benzene (B151609) ring. nih.gov Furthermore, a gender-specific difference is observed in rats, with males exhibiting more extensive metabolism than females. nih.gov
In vitro studies using liver microsomes from different species generally mirror the in vivo findings. nih.gov Human, mouse, and dog liver microsomes produce similar metabolite profiles, with the 5-hydroxymethyl and N-dealkylated metabolites being the major products. nih.gov Rat liver microsomes, in contrast, generate a larger number of metabolites. nih.gov These species-specific differences in metabolism underscore the importance of selecting appropriate animal models for toxicological studies to ensure the relevance of the findings to human safety. europa.eu
| Species | Primary Metabolic Pathways | Key Metabolites | Notes |
| Human | Oxidation of 5-methyl group, N-dealkylation nih.gov | 5-hydroxymethyl tolterodine, 5-carboxylic acid tolterodine, N-dealkylated tolterodine nih.govnih.gov | Metabolism mediated primarily by CYP2D6 and CYP3A4. nih.gov |
| Mouse | Oxidation of 5-methyl group, N-dealkylation nih.gov | 5-hydroxymethyl tolterodine, 5-carboxylic acid tolterodine, N-dealkylated tolterodine nih.gov | Metabolic profile similar to humans. nih.gov |
| Dog | Oxidation of 5-methyl group, N-dealkylation nih.gov | 5-hydroxymethyl tolterodine, 5-carboxylic acid tolterodine, N-dealkylated tolterodine nih.gov | Metabolic profile similar to humans. nih.gov |
| Rat | Oxidation of 5-methyl group, N-dealkylation, Hydroxylation of unsubstituted benzene ring nih.gov | 5-hydroxymethyl tolterodine, N-dealkylated tolterodine, additional hydroxylated metabolites nih.gov | More extensive metabolism than humans, mice, and dogs. Gender differences observed. nih.gov |
Preclinical Pharmacokinetic Evaluation and Disposition of Rac 5 Carboxy Desisopropyl Tolterodine D6 Analogues
In Vitro Metabolic Stability and Formation Kinetics in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)
The formation of 5-carboxy desisopropyl tolterodine (B1663597) is a multi-step process initiated from the parent compound, tolterodine. The primary metabolic routes for tolterodine are oxidation of the 5-methyl group, catalyzed by Cytochrome P450 2D6 (CYP2D6), and N-dealkylation of the diisopropylamino group, predominantly catalyzed by CYP3A4. nih.gov
The generation of the target metabolite requires both of these transformations to occur, followed by further oxidation. The sequence is as follows:
N-deisopropylation: Tolterodine undergoes N-dealkylation, removing one of the isopropyl groups from the nitrogen atom. This reaction is mainly mediated by CYP3A enzymes. nih.gov Studies using human liver microsomes have shown a strong correlation between the rate of formation of N-dealkylated tolterodine and CYP3A activity (r² = 0.97). nih.gov
Oxidation of the 5-methyl group: The resulting intermediate, desisopropyl tolterodine, is then a substrate for oxidation at the 5-position of the phenyl ring. This proceeds via the primary alcohol (5-hydroxymethyl derivative) to an aldehyde, and finally to the carboxylic acid (5-carboxy). This oxidative cascade is primarily catalyzed by CYP2D6, with subsequent steps likely involving cytosolic alcohol and aldehyde dehydrogenases. nih.gov
In vitro studies using subcellular fractions like liver microsomes and S9 fractions are crucial for elucidating these pathways. nih.govutsouthwestern.edu Microsomes contain the highest concentration of CYP enzymes and are used to assess Phase I metabolic reactions. nih.gov The stability of the desisopropyl intermediate and its subsequent rate of conversion to the 5-carboxy form would be determined in such systems by incubating the parent compound or the intermediate with microsomes and necessary cofactors (e.g., NADPH). The kinetics of formation (K_m and V_max) can be determined to understand the efficiency of the enzymatic processes. Given that this is a product of sequential pathways, its formation rate is expected to be significantly lower than that of the primary metabolites.
Table 1: Key Enzymes in the Formation Pathway of 5-Carboxy Desisopropyl Tolterodine
| Metabolic Step | Precursor Compound | Resulting Metabolite | Primary Enzyme(s) |
| N-Deisopropylation | Tolterodine | Desisopropyl Tolterodine | CYP3A4 |
| 5-Methyl Oxidation | Desisopropyl Tolterodine | 5-Hydroxymethyl Desisopropyl Tolterodine | CYP2D6 |
| Alcohol Dehydrogenation | 5-Hydroxymethyl Desisopropyl Tolterodine | 5-Formyl Desisopropyl Tolterodine | Alcohol Dehydrogenase (ADH) |
| Aldehyde Dehydrogenation | 5-Formyl Desisopropyl Tolterodine | 5-Carboxy Desisopropyl Tolterodine | Aldehyde Dehydrogenase (ALDH) |
Assessment of Formation and Elimination Pathways in Isolated Hepatocytes and Other Relevant Tissue Models
Isolated hepatocytes represent a more complete in vitro model than subcellular fractions, as they contain the full complement of metabolic enzymes (Phase I and Phase II) and transporters in a cellular context. utsouthwestern.edu In studies with tolterodine in primary hepatocytes, the formation of various metabolites, including conjugates, has been observed. nih.gov
Incubating tolterodine with suspended or plated hepatocytes would allow for a comprehensive assessment of the formation of 5-carboxy desisopropyl tolterodine. This system can confirm that the sequential N-dealkylation and side-chain oxidation observed in microsomes also occurs in intact cells. Furthermore, hepatocytes enable the study of subsequent elimination pathways for the newly formed metabolite. As a carboxylic acid, the 5-carboxy metabolite is a likely candidate for Phase II conjugation reactions, such as glucuronidation, which would increase its water solubility and facilitate its excretion. The presence of a carboxylic acid moiety makes it a potential substrate for UDP-glucuronosyltransferase (UGT) enzymes.
Recent studies using HepG2 cells engineered to overexpress specific CYP enzymes have confirmed the roles of these enzymes. The highest production of the N-dealkylated metabolite of tolterodine was observed in HepG2 cells overexpressing CYP3A4. researchgate.netunivie.ac.atnih.gov This supports the initial step required for the formation of the 5-carboxy desisopropyl analogue.
Investigation of Transporter-Mediated Disposition of the Metabolite (efflux/influx) in Cellular Systems
Drug transporters are membrane-bound proteins that control the passage of substances into and out of cells, playing a critical role in drug absorption, distribution, and excretion. walshmedicalmedia.comnih.gov The disposition of tolterodine and its metabolites is influenced by such transporters. The 5-carboxy desisopropyl tolterodine metabolite, being an organic anion due to its carboxyl group, is a prime candidate for interaction with transporters from the Organic Anion Transporter (OAT), Organic Anion Transporting Polypeptide (OATP), and Multidrug Resistance-Associated Protein (MRP) families. mdpi.com
Hepatic Disposition: In the liver, uptake transporters like OATP1B1 and OATP1B3 on the sinusoidal (blood-facing) membrane of hepatocytes mediate the uptake of drugs and metabolites from the blood. mdpi.com Efflux transporters such as MRP2 on the canalicular (bile-facing) membrane are responsible for excreting metabolites into the bile. mdpi.com
Renal Disposition: In the kidneys, OAT1 and OAT3 on the basolateral membrane of proximal tubule cells mediate uptake from the blood, while efflux transporters like MRP2 and MRP4 on the apical membrane secrete compounds into the urine for elimination. mdpi.com
Influence of Inducers and Inhibitors on the Metabolic Pathways Yielding rac 5-Carboxy Desisopropyl Tolterodine
The formation of this metabolite is highly dependent on the activity of CYP2D6 and CYP3A4. Therefore, its production can be significantly altered by co-administration of drugs that inhibit or induce these enzymes. mdpi.com
Inhibition:
CYP3A4 Inhibitors: Potent inhibitors of CYP3A4, such as ketoconazole (B1673606) or itraconazole, would be expected to significantly decrease the initial N-deisopropylation step. nih.govmedex.com.bd This would block the formation pathway, leading to a substantial reduction in the levels of 5-carboxy desisopropyl tolterodine. Studies have confirmed that ketoconazole strongly inhibits the formation of N-dealkylated tolterodine. nih.govnih.gov
CYP2D6 Inhibitors: Potent inhibitors of CYP2D6, such as quinidine (B1679956) or fluoxetine, would block the oxidation of the 5-methyl group. nih.gov If N-deisopropylation has already occurred, CYP2D6 inhibition would prevent the subsequent conversion to the 5-carboxy metabolite. In individuals who are poor metabolizers of CYP2D6, the N-dealkylation pathway mediated by CYP3A4 becomes more prominent. researchgate.net
Induction:
CYP3A4 Inducers: Strong inducers of CYP3A4, like rifampicin, would increase the rate of N-dealkylation, potentially leading to a higher flux through this pathway and increased formation of downstream metabolites, including the 5-carboxy desisopropyl derivative, provided CYP2D6 activity is not rate-limiting.
Table 2: Predicted Impact of Enzyme Modulators on Metabolite Formation
| Modulator Type | Example Compound | Target Enzyme | Predicted Effect on Formation of 5-Carboxy Desisopropyl Tolterodine |
| CYP3A4 Inhibitor | Ketoconazole | CYP3A4 | Strong Decrease |
| CYP2D6 Inhibitor | Quinidine | CYP2D6 | Decrease |
| CYP3A4 Inducer | Rifampicin | CYP3A4 | Increase |
Exploration of Species-Specific Differences in Metabolite Formation and Pharmacokinetics using Preclinical Animal Models
Significant species differences exist in the expression and activity of drug-metabolizing enzymes, which can lead to different metabolic profiles and pharmacokinetic parameters across species. mdpi.com Studies comparing the pharmacokinetics of tolterodine in mice, rats, and dogs have revealed such differences. nih.gov
While the mouse and dog show metabolic profiles for tolterodine that are similar to humans, the rat displays a different pattern of metabolism. nih.gov The formation of 5-carboxy desisopropyl tolterodine would be subject to these species-specific variations in CYP2D6 and CYP3A4 orthologs. For example, the relative importance of the N-dealkylation pathway versus the 5-hydroxylation pathway can differ. In preclinical toxicology and pharmacokinetic studies, it is essential to select a species whose metabolic profile most closely resembles that of humans to ensure the relevance of the data. Allometric scaling of pharmacokinetic parameters from mouse, rat, and dog has been used to predict human clearance, but differences in metabolite profiles highlight the importance of careful species selection. nih.gov
Advanced Bioanalytical Methodologies for the Detection and Quantification of Rac 5 Carboxy Desisopropyl Tolterodine D6
Chromatographic Separation Techniques for Metabolite Profiling
Chromatography is the bedrock of separating complex mixtures, and its coupling with mass spectrometry provides the high sensitivity and selectivity required for metabolite quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drug metabolites in biological fluids due to its superior sensitivity and specificity. While specific validated methods for rac 5-Carboxy Desisopropyl Tolterodine-d6 are not extensively published, the principles for its analysis can be derived from established methods for tolterodine (B1663597) and its other major metabolites, such as 5-hydroxymethyl tolterodine. acs.orgnih.gov
Method Development: A typical LC-MS/MS method for a compound like this compound would involve reversed-phase chromatography. A C18 or phenyl-hexyl column would likely provide adequate separation from other metabolites and endogenous matrix components. nih.gov The mobile phase would typically consist of an aqueous component with a pH modifier, such as ammonium (B1175870) formate (B1220265) or formic acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution is often employed to ensure the efficient separation of analytes with differing polarities.
Given that this compound is a deuterated standard, it would primarily serve as an internal standard (IS) for the quantification of the non-labeled rac 5-Carboxy Desisopropyl Tolterodine. However, for the purpose of this article, we will discuss the quantitation of this compound as the analyte of interest. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+ of this compound, and a specific product ion, generated through collision-induced dissociation, would be monitored for quantification.
Method Validation: A comprehensive validation process is critical to ensure the reliability of the analytical method. This includes assessing linearity, accuracy, precision, selectivity, and stability. mdpi.comnih.gov
Linearity: The method's linearity would be established by analyzing a series of calibration standards of known concentrations. A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration would be performed, with a correlation coefficient (r²) of >0.99 being desirable.
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days, respectively. The accuracy should be within ±15% of the nominal value (±20% at the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). nih.gov
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C18 or Phenyl-Hexyl, e.g., 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation from potential interferences |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor ion [M+H]+ → Product ion (specific to the compound) |
| Internal Standard | A suitable deuterated analog if quantifying the non-deuterated form, or a structurally similar compound. |
Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a powerful tool for metabolite analysis, particularly for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is a mandatory step to increase their volatility and thermal stability. acs.orgyoutube.com
A GC-MS method for this compound would necessitate a derivatization step. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective technique for converting carboxylic acids and other polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) esters. acs.orgchromatographyonline.com
The derivatized sample would then be injected into the GC, where separation would occur on a capillary column, typically with a non-polar stationary phase. The mass spectrometer would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.
Tolterodine possesses a chiral center, and therefore, its metabolites, including this compound, are also chiral. nih.gov Since enantiomers can exhibit different pharmacological activities and metabolic profiles, their separation and individual quantification are often crucial in drug development.
Chiral chromatography is the most effective technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the enantiomeric separation of tolterodine. nih.govdiva-portal.org
For the analysis of this compound, a normal-phase or reversed-phase chiral HPLC method could be developed. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) for normal-phase, or an aqueous-organic mixture for reversed-phase, is critical for achieving optimal separation. nih.gov Detection can be performed using a standard UV detector or, for higher sensitivity and specificity, a mass spectrometer.
Table 2: Example of Chiral HPLC Method Parameters
| Parameter | Condition |
| LC System | HPLC with UV or MS detector |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Hexane:Isopropanol with additives (e.g., trifluoroacetic acid, diethylamine) for normal phase, or Acetonitrile:Water with additives for reversed phase |
| Flow Rate | 0.5 - 1.2 mL/min |
| Column Temperature | Controlled, e.g., 25-40 °C |
| Detection | UV at a suitable wavelength or MS |
Optimized Sample Preparation Strategies for Diverse Biological Matrices
Effective sample preparation is paramount for reliable bioanalysis. The primary goals are to remove interfering substances, such as proteins and phospholipids (B1166683), from the biological matrix and to concentrate the analyte of interest.
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For tolterodine and its metabolites, LLE with solvents like methyl tert-butyl ether (MTBE) has been successfully employed. nih.gov The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the extraction efficiency of acidic or basic compounds.
Solid-Phase Extraction (SPE): SPE is a more selective and often more automatable technique than LLE. It utilizes a solid sorbent packed into a cartridge or a well plate to retain the analyte from the sample matrix. The analyte is then eluted with a small volume of a strong solvent. For a compound like this compound, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be highly effective, allowing for a more rigorous wash step and a cleaner final extract. Alternatively, a standard C18 sorbent can be used. nih.gov
Protein Precipitation (PPT): PPT is a simple and rapid method for removing the bulk of proteins from a biological sample, typically plasma or serum. It involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the sample. youtube.com This causes the proteins to denature and precipitate out of the solution. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. While fast and easy, PPT may be less clean than SPE or LLE and can sometimes lead to matrix effects.
Derivatization: As mentioned in the context of GC-MS analysis (Section 4.1.2), derivatization is a chemical modification of the analyte to improve its analytical properties. For LC-MS/MS, derivatization can also be employed to enhance ionization efficiency and, consequently, the sensitivity of the assay. For carboxylic acids, derivatization with reagents that introduce a permanently charged group or a more easily ionizable moiety can significantly improve detection limits in positive ion mode ESI-MS. acs.org
Table 3: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | High recovery, clean extracts | Labor-intensive, requires large solvent volumes, can be difficult to automate |
| Solid-Phase Extraction (SPE) | High selectivity, high concentration factor, easily automated | Can be more expensive, method development can be complex |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Less clean extracts, potential for significant matrix effects |
Mass Spectrometric Techniques for Structural Elucidation and Quantification of Deuterated Metabolites
Mass spectrometry (MS) stands as a cornerstone in the bioanalysis of drug metabolites, offering unparalleled sensitivity and selectivity. For deuterated compounds such as this compound, MS techniques are indispensable for both confirming the molecular structure and achieving accurate quantification in complex biological matrices. The deliberate introduction of stable isotopes like deuterium (B1214612) (²H or D) creates a distinct mass shift from the endogenous or non-labeled counterparts, a feature readily exploited by mass spectrometric analysis. This section delves into the specific MS methodologies that are critical for the bioanalytical study of deuterated metabolites.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of deuterated metabolites, providing the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. nih.gov This accuracy is crucial for distinguishing the analyte of interest from other co-eluting compounds and endogenous matrix components that may have the same nominal mass. In the context of this compound, HRMS plays a pivotal role in confirming the incorporation of the six deuterium atoms.
The primary advantage of HRMS is its ability to provide an exact mass measurement, typically with an accuracy of less than 5 parts per million (ppm). This allows for the determination of the elemental composition of the molecule, which is a critical step in the identification of novel or unexpected metabolites. For this compound, the expected mass will be higher than its non-deuterated analog, rac 5-Carboxy Desisopropyl Tolterodine, by approximately 6.0378 Da (the mass difference between six deuterium atoms and six hydrogen atoms).
The accurate mass data obtained from HRMS analysis not only confirms the identity of the deuterated metabolite but also enhances the confidence in the quantification data by minimizing the risk of isobaric interferences. This is particularly important in bioanalysis where the complexity of the sample matrix can often lead to the presence of compounds with similar masses to the analyte of interest.
Table 1: Theoretical and Observed Mass Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₂H₂₁D₆NO₃ |
| Theoretical Monoisotopic Mass | 361.2287 Da |
| Observed Mass (HRMS) | 361.2285 Da |
| Mass Accuracy | < 5 ppm |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Note: The observed mass and mass accuracy are representative values for illustrative purposes.
Fragmentation Pattern Analysis (MS/MS) for Confirmatory Identification
Tandem mass spectrometry (MS/MS) is a fundamental technique for the structural elucidation and confirmatory identification of drug metabolites. sciex.com In an MS/MS experiment, the precursor ion of the analyte of interest (in this case, the molecular ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, providing a high degree of confidence in its identification.
For this compound, the fragmentation pattern will be similar to its non-deuterated analog, but with specific fragments showing a mass shift corresponding to the number of deuterium atoms they retain. By comparing the MS/MS spectra of the deuterated and non-deuterated compounds, analysts can pinpoint the location of the deuterium labels within the molecule. This information is invaluable for understanding the metabolic fate of the drug and for ensuring that the deuterated internal standard does not undergo any unexpected biotransformations that could compromise the accuracy of the assay.
The knowledge of fragmentation pathways is essential for developing sensitive and selective multiple reaction monitoring (MRM) methods for quantification. ansto.gov.aucore.ac.uk The selection of unique precursor-to-product ion transitions for the analyte and its internal standard is the basis of quantitative LC-MS/MS bioanalysis.
Table 2: Representative MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 361.2 | 315.2 | Loss of H₂O and CO |
| 361.2 | 229.1 | Cleavage of the ether linkage |
| 361.2 | 147.1 | Fragment containing the deuterated isopropyl groups |
Note: The m/z values are representative and intended for illustrative purposes.
Strategies for Overcoming Matrix Effects and Ensuring Bioanalytical Method Robustness
Matrix effects are a significant challenge in LC-MS bioanalysis, defined as the alteration of ionization efficiency of an analyte due to the presence of co-eluting components from the biological matrix. medipharmsai.comnih.gov These effects can lead to either ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method. eijppr.com Therefore, developing strategies to mitigate matrix effects is crucial for ensuring the robustness and reliability of the bioanalytical method for this compound.
A multi-pronged approach is often necessary to overcome matrix effects. This typically involves a combination of efficient sample preparation, optimized chromatographic conditions, and the use of an appropriate internal standard.
Sample Preparation: The primary goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of the analyte. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method, but often provides the least clean extracts. medipharmsai.com
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent. nih.govresearchgate.net
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences, as it can be highly selective for the analyte of interest. researchgate.net
Chromatographic Separation: Optimizing the chromatographic conditions is another key strategy. By achieving good separation between the analyte and matrix components, the potential for ion suppression or enhancement can be significantly reduced. This can be accomplished by careful selection of the analytical column, mobile phase composition, and gradient elution profile.
Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective way to compensate for matrix effects. nih.gov A SIL-IS, such as a ¹³C or ¹⁵N labeled version of the analyte, will have nearly identical physicochemical properties and chromatographic behavior to the analyte. Consequently, it will experience the same degree of matrix effects, and any variation in the analyte signal will be mirrored by the internal standard, allowing for accurate correction. For the analysis of this compound, an ideal internal standard would be a version of the molecule with additional stable isotope labels.
Table 3: Strategies for Mitigating Matrix Effects
| Strategy | Description | Advantages | Disadvantages |
| Sample Dilution | Diluting the sample with a suitable solvent to reduce the concentration of matrix components. researchgate.net | Simple and easy to implement. | May reduce the analyte concentration below the limit of quantification. |
| Protein Precipitation | Adding a solvent like acetonitrile or methanol to precipitate proteins. medipharmsai.com | Fast and applicable to a wide range of compounds. | Extracts can still contain significant amounts of phospholipids and other interferences. |
| Liquid-Liquid Extraction | Partitioning the analyte between the aqueous sample and an immiscible organic solvent. researchgate.net | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction | Using a solid sorbent to selectively retain and elute the analyte. researchgate.net | Highly selective and provides the cleanest extracts. | More complex and time-consuming to develop and perform. |
| Chromatographic Optimization | Modifying LC parameters to separate the analyte from interfering peaks. eijppr.com | Can be very effective in reducing co-elution. | May require significant method development time. |
| Use of a Stable Isotope-Labeled Internal Standard | Employing an internal standard that co-elutes and experiences the same matrix effects as the analyte. nih.gov | The most reliable method for compensating for matrix effects. | Can be expensive and may not always be commercially available. |
By systematically evaluating and implementing these strategies, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices can be developed and validated.
The Critical Role of Rac 5 Carboxy Desisopropyl Tolterodine D6 As an Internal Standard in Quantitative Bioanalysis
Application of Deuterated Internal Standards in Ensuring Analytical Accuracy and Precision
The fundamental principle behind using a deuterated internal standard like rac 5-Carboxy Desisopropyl Tolterodine-d6 is its near-identical physicochemical properties to the analyte of interest, rac 5-Carboxy Desisopropyl Tolterodine (B1663597). clearsynth.comnih.gov This similarity ensures that both compounds behave almost identically during every stage of the bioanalytical workflow. researchgate.netbioanalysis-zone.com An internal standard is a known quantity of a compound added to all samples, calibrators, and quality controls to account for variability. wuxiapptec.com By measuring the ratio of the analyte's response to the internal standard's response, analysts can significantly improve data quality by correcting for several potential sources of error. researchgate.netnebiolab.com
Key advantages of using a deuterated internal standard include:
Compensation for Sample Preparation Variability: Analyte loss can occur during sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. wuxiapptec.com Because the deuterated internal standard has the same extraction recovery as the analyte, it accurately reflects and corrects for these losses. aptochem.com
Correction for Chromatographic Variations: Minor shifts in retention time or peak shape during liquid chromatography can affect quantification. A deuterated standard like this compound typically co-elutes with the analyte, meaning it experiences the same chromatographic conditions, thus normalizing any variations. aptochem.comkcasbio.com
Mitigation of Matrix Effects: In LC-MS/MS analysis, components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, either suppressing or enhancing its signal. clearsynth.comwuxiapptec.com This "matrix effect" is a significant source of imprecision and inaccuracy. A co-eluting SIL-IS is subjected to the same matrix effects as the analyte, allowing the response ratio to remain constant and providing the most effective correction. texilajournal.comkcasbio.com
The use of stable isotopes, such as deuterium (B1214612) (²H), allows the internal standard to be differentiated from the analyte by the mass spectrometer due to its higher mass, while its chemical behavior remains virtually unchanged. clearsynth.comaptochem.com This approach is a cornerstone of developing robust, reliable, and reproducible bioanalytical methods. biopharmaservices.com
Validation Parameters and Acceptance Criteria for Methods Utilizing this compound as an Internal Standard
Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a rigorous validation process to demonstrate its reliability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for these validations. fda.goveuropa.eu When using a deuterated internal standard, the validation process assesses several key parameters to ensure the method is accurate, precise, and specific.
The following interactive table details the essential validation parameters and their generally accepted criteria for chromatographic assays.
| Validation Parameter | Description | Common Acceptance Criteria |
| Selectivity | The method's ability to distinguish and quantify the analyte from other components in the sample, including metabolites, endogenous substances, and the internal standard itself. | Response from interfering components should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard. europa.euregulations.gov |
| Calibration Curve | Demonstrates the relationship between the analyte concentration and the instrument's response. It is prepared using a blank sample, a zero sample (with internal standard), and at least six non-zero concentration levels. | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% for the LLOQ). The correlation coefficient (r²) is typically expected to be ≥0.99. regulations.gov |
| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter among replicate measurements. They are assessed at multiple levels (LLOQ, low, medium, and high QC). | For QC samples, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision, measured as the coefficient of variation (CV), should not exceed 15% (20% at LLOQ). europa.eupharmacompass.com |
| Recovery | The efficiency of the extraction process in removing the analyte and internal standard from the biological matrix. | Recovery does not need to be 100%, but it must be consistent, precise, and reproducible across the concentration range. fda.govregulations.gov |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte and internal standard. Assessed by comparing the response in post-extraction spiked matrix to the response in a neat solution. | The CV of the internal standard-normalized matrix factor across at least six different matrix lots should be ≤15%. europa.eu |
| Stability | The chemical stability of the analyte and internal standard in the biological matrix under expected storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | The mean concentration of stability samples should be within ±15% of the nominal concentration. fda.goveuropa.eu |
The use of this compound is instrumental in meeting these strict criteria, as its behavior closely tracks that of the analyte, inherently correcting for many potential inconsistencies. nih.gov
Considerations for Isotopic Purity, Stability, and Homogeneity of Reference Standards
The reliability of any quantitative analysis is fundamentally dependent on the quality of the reference standards used, including both the analyte and the deuterated internal standard.
Isotopic Purity: This refers to the proportion of the deuterated internal standard that is correctly labeled with the stable isotope. nih.gov Impurities, particularly the presence of the unlabeled analyte within the deuterated standard, can cause "crosstalk" interference. tandfonline.com This unlabeled impurity will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, especially at the LLOQ. Therefore, the isotopic purity of this compound should be high (typically >99%) to ensure that any contribution to the analyte signal is negligible. researchgate.netamazonaws.com
Stability: Reference standards must be chemically stable under specified storage conditions to ensure their integrity over time. nist.gov For deuterated compounds, it is also critical that the deuterium labels are placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from solvents or the biological matrix. nih.gov Such an exchange would alter the mass of the internal standard and compromise the assay's validity.
Homogeneity: The reference material must be homogeneous, meaning its purity and composition are consistent throughout the entire batch. nih.gov Using a non-homogeneous standard can lead to significant errors when preparing stock and working solutions, which would directly impact the accuracy of the entire analytical run. Certified suppliers of reference materials conduct homogeneity studies to ensure this uniformity.
Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Methodologies
While SIL-ISs are preferred, sometimes structural analogs are used as internal standards. However, there are significant differences in their performance and reliability.
| Characteristic | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Internal Standard (Structural Analog) |
| Physicochemical Properties | Virtually identical to the analyte. nih.gov | Similar, but with differences in structure, polarity, and pKa. wuxiapptec.com |
| Chromatographic Retention | Co-elutes with the analyte, providing optimal correction for matrix effects and instrument drift. aptochem.com | Often has a different retention time, leading to exposure to different matrix components and less effective correction. scispace.com |
| Extraction & Recovery | Exhibits the same extraction efficiency as the analyte. aptochem.com | May have different extraction recovery, leading to analytical bias. nih.gov |
| Ionization in Mass Spectrometry | Experiences the same ionization efficiency and suppression/enhancement as the analyte. texilajournal.com | Can have a different ionization response, making it a poor compensator for matrix effects. scispace.com |
| Regulatory View | Considered the "gold standard" and is highly recommended by regulatory agencies like the EMA for LC-MS/MS assays. kcasbio.com | Acceptable, but its suitability must be rigorously demonstrated, and it may face greater regulatory scrutiny. nih.govkcasbio.com |
| Cost & Availability | Generally more expensive and may require custom synthesis. nih.govbiopharmaservices.com | Often less expensive and more readily available. |
Future Research Directions and Innovations Pertaining to Rac 5 Carboxy Desisopropyl Tolterodine D6
Integration of Metabolomics and Proteomics in Understanding Metabolic Pathways
The future of understanding the metabolic pathways involving rac 5-Carboxy Desisopropyl Tolterodine-d6 lies in the integration of metabolomics and proteomics. Metabolomics, the large-scale study of small molecules or metabolites, provides a real-time snapshot of an organism's physiological state. arome-science.com In the context of drug development, metabolomics is instrumental in identifying and validating metabolic biomarkers that can indicate disease progression and drug response. arome-science.com By employing metabolomic approaches, researchers can analyze the complete profile of metabolites in response to the administration of tolterodine (B1663597). This allows for a comprehensive view of the metabolic shifts and pathway alterations that occur. arome-science.com
Proteomics, the study of proteins, complements metabolomics by identifying the specific enzymes responsible for the metabolic transformations. For instance, it is known that tolterodine is primarily metabolized by cytochromes P450 2D6 (CYP2D6) and 3A4 (CYP3A4). drugbank.com Future research will likely involve quantitative proteomics to determine the expression levels and activity of these and other enzymes in various tissues, and correlating this data with the observed metabolite profiles. The integration of these "omics" technologies offers a systems biology approach, providing a more holistic understanding of a drug's biological impact. mdpi.com This combined approach can elucidate the mechanisms of toxicity and help in the early assessment of drug safety. mdpi.com The use of deuterated standards like this compound is crucial in these studies for accurate quantification and tracking of specific metabolic routes.
Development of Predictive In Silico Models for Metabolite Formation and Disposition
In silico models, which utilize computer simulations, are becoming increasingly important in predicting the metabolic fate of drug candidates. The development of sophisticated predictive models for the formation and disposition of tolterodine metabolites, including this compound, represents a significant area of future research. These models can simulate the interaction of tolterodine with metabolic enzymes like CYP2D6 and CYP3A4, predicting the likelihood of different metabolic reactions and the formation rates of various metabolites.
The use of artificial intelligence (AI) and machine learning is an emerging trend in this area. datainsightsmarket.com By training algorithms on existing data from in vitro and in vivo studies, AI can enhance the accuracy and efficiency of metabolomics analysis and prediction. datainsightsmarket.com For example, models could be developed to predict how genetic polymorphisms in CYP enzymes might affect the metabolism of tolterodine, leading to different metabolite profiles in different individuals. This could pave the way for personalized medicine, where dosing strategies are tailored to a patient's metabolic phenotype. tandfonline.com
Expansion of Analytical Capabilities for Low-Abundance Metabolite Detection
The detection and quantification of low-abundance metabolites is a persistent challenge in drug metabolism studies. Future research will focus on expanding the analytical capabilities to overcome this hurdle. Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary technologies used for metabolite profiling. tandfonline.com Recent advancements in high-resolution MS and tandem MS have already improved sensitivity and accuracy, enabling the detection of metabolites present at very low concentrations. bccresearch.com
The use of stable isotope-labeled internal standards, such as this compound, is paramount for achieving the necessary precision and accuracy in these analytical methods. clearsynth.com These deuterated standards help to compensate for matrix effects and variations in instrument response, which is particularly critical when dealing with complex biological samples. kcasbio.com Future innovations may include novel sample preparation techniques and more sensitive detector technologies to further push the limits of detection for low-abundance metabolites.
Novel Applications of Stable Isotope Labeled Metabolites in Mechanistic Drug Metabolism Studies
Stable isotope-labeled compounds are well-established tools in drug metabolism, but their applications continue to expand. this compound, being a deuterated analog, serves as an ideal internal standard for quantitative bioanalysis. The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled endogenous metabolite in mass spectrometry, without significantly altering its chemical properties.
Future novel applications could involve more intricate mechanistic studies. For example, the use of compounds with deuterium placed at specific sites of metabolism can help to elucidate the kinetic isotope effect, providing insights into the rate-limiting steps of metabolic reactions. Such studies can offer a deeper understanding of the enzymatic mechanisms of CYP2D6 and CYP3A4 in the metabolism of tolterodine. nih.gov Furthermore, stable isotope tracers are being used in pharmacokinetic studies to track how drugs are absorbed, distributed, metabolized, and excreted in the body, which is a key component of drug development.
Contribution of this compound Research to Broader Understanding of Drug Metabolism Principles
Research focused on this compound and its parent drug, tolterodine, contributes significantly to the broader understanding of fundamental drug metabolism principles. Studies on tolterodine have already provided valuable insights into the role of polymorphic enzymes like CYP2D6 in drug efficacy and inter-individual variability in drug response. nih.gov
The use of its deuterated metabolite as a research tool helps to refine and validate the analytical methods that are crucial for the entire field of drug metabolism. The challenges and solutions associated with synthesizing, purifying, and using such labeled compounds drive innovation in analytical and synthetic chemistry. Ultimately, the knowledge gained from studying specific deuterated metabolites like this compound can be extrapolated to other drugs and metabolites, helping to build more robust and predictive models of drug behavior in the human body. This contributes to the overarching goal of developing safer and more effective medicines. arome-science.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
